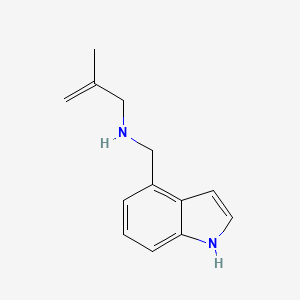
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CHIR99021 and is used as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This compound has been found to have a wide range of applications in scientific research, particularly in the fields of stem cell biology, neuroscience, and cancer research. In
作用机制
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine is a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting GSK-3β, CHIR99021 promotes the activation of the Wnt/β-catenin signaling pathway, which is essential for the self-renewal and pluripotency of stem cells, the differentiation and maturation of NPCs, and the survival and growth of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt/β-catenin signaling pathway. In NPCs, CHIR99021 enhances differentiation and maturation by promoting the expression of neuronal markers. In neurons, this compound promotes survival and growth by activating the Akt/mTOR signaling pathway. Additionally, CHIR99021 has been found to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy.
实验室实验的优点和局限性
One of the main advantages of using N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine in lab experiments is its selectivity for GSK-3β. This allows researchers to study the specific effects of GSK-3β inhibition without affecting other cellular processes. Additionally, CHIR99021 has been found to be stable and easy to use in cell culture experiments. However, one of the limitations of using this compound is its relatively high cost compared to other GSK-3β inhibitors. Additionally, CHIR99021 has been found to have some off-target effects, particularly at high concentrations, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine in scientific research. One area of focus is the development of more potent and selective GSK-3β inhibitors that can be used in both basic and clinical research. Additionally, CHIR99021 has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to explore the potential of this compound as a therapeutic agent in these diseases. Finally, the use of CHIR99021 in combination with other compounds may provide new insights into the regulation of cellular processes and the development of novel therapies.
合成方法
The synthesis of N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine involves a multi-step process that utilizes various reagents and solvents. The compound is typically synthesized through the reaction of 2-amino-3-cyanopyridine with cycloheptylamine, followed by the addition of 3-methylsulfonyl chloride. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.
科学研究应用
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine has been extensively used in scientific research, particularly in the fields of stem cell biology, neuroscience, and cancer research. In stem cell biology, CHIR99021 has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). In neuroscience, this compound has been used to study the differentiation and maturation of neural progenitor cells (NPCs) and to promote the survival and growth of neurons. In cancer research, CHIR99021 has been found to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy.
属性
IUPAC Name |
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-21(19,20)14-9-6-10-17-15(14)18-12-11-16-13-7-4-2-3-5-8-13/h6,9-10,13,16H,2-5,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHKBTVAVXINBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)NCCNC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)



![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)


![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)

![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)
![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)

